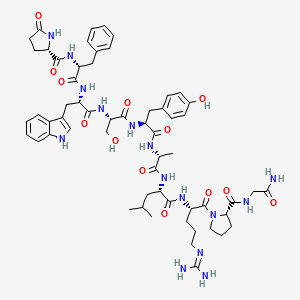![molecular formula C9H11ClN4 B1600049 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 215530-59-9](/img/structure/B1600049.png)
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Descripción general
Descripción
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, also known as BTCP, is a heterocyclic compound of great importance in the field of organic chemistry. It is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and laboratory experiments. BTCP has a wide range of properties, making it an ideal choice for many scientific applications.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Research has highlighted the potential of 1,2,4-triazolo[1,5-a]pyrimidines, chemically related to 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, in cardiovascular treatments. One study found that a compound in this family demonstrated significant coronary vasodilating and antihypertensive activities, suggesting potential use in cardiovascular therapies (Sato et al., 1980).
Crystal Structure and Theoretical Studies
Recent studies have delved into the synthesis, crystal structure characterization, and theoretical analyses of triazole pyridazine derivatives. These compounds, including variants of 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, have been examined for their physical properties and molecular interactions, contributing to a deeper understanding of their potential applications in various fields (Sallam et al., 2021).
Anti-Diabetic Drug Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines, related to 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, has been synthesized and evaluated for their potential as anti-diabetic medications. These compounds have shown promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism (Bindu et al., 2019).
Antihypertensive and Anticonvulsant Activities
Several studies have explored the antihypertensive and anticonvulsant properties of triazolo[4,3-b]pyridazine derivatives. These findings point to the potential use of these compounds, including 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, in managing hypertension and convulsive disorders (Katrusiak et al., 2001; Rubat et al., 1990).
Propiedades
IUPAC Name |
2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMICOYKKFCFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446835 | |
| Record name | 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
CAS RN |
215530-59-9 | |
| Record name | 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















